N-(4-amino-2-fluorophenyl)acetamide hydrochloride hydrate

Description

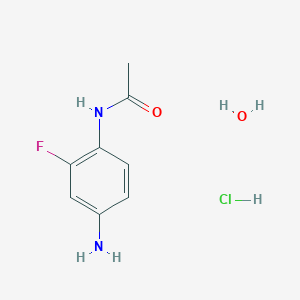

N-(4-Amino-2-fluorophenyl)acetamide hydrochloride hydrate (CAS: 57165-12-5) is a fluorinated acetamide derivative characterized by an amino group at the para position and a fluorine atom at the ortho position on the phenyl ring. The hydrochloride hydrate salt enhances its solubility and stability, making it a valuable intermediate in pharmaceutical synthesis. Its structure enables reactivity for further functionalization, such as coupling reactions or nucleophilic substitutions, which are critical in drug development .

Properties

IUPAC Name |

N-(4-amino-2-fluorophenyl)acetamide;hydrate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FN2O.ClH.H2O/c1-5(12)11-8-3-2-6(10)4-7(8)9;;/h2-4H,10H2,1H3,(H,11,12);1H;1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVLUITVIKWWPCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=C1)N)F.O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClFN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57165-12-5 | |

| Record name | N-(4-Amino-2-fluorophenyl)acetamide hydrochloride hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-amino-2-fluorophenyl)acetamide hydrochloride hydrate typically involves the acylation of 4-amino-2-fluoroaniline with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The resulting product is then purified by recrystallization from a suitable solvent.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale acylation reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then isolated and purified using techniques such as crystallization, filtration, and drying.

Chemical Reactions Analysis

Types of Reactions

N-(4-amino-2-fluorophenyl)acetamide hydrochloride hydrate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

Oxidation: Nitro derivatives of the original compound.

Reduction: Corresponding amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis and Properties

Synthesis Methods

The synthesis of N-(4-amino-2-fluorophenyl)acetamide typically involves the acylation of 4-amino-2-fluoroaniline with acetic anhydride or acetyl chloride. This reaction is often facilitated by a base such as pyridine to neutralize hydrochloric acid produced during the process. The conditions usually involve refluxing the mixture to ensure complete conversion.

Chemical Properties

This compound possesses a molecular formula of C₈H₉FN₂O·HCl·H₂O, indicating it includes a hydrochloride salt and water of hydration. It is characterized by its solid physical form and a purity level of approximately 95% . The presence of fluorine enhances its lipophilicity, potentially improving its biological activity and membrane permeability.

Biological Applications

Antimicrobial Activity

Research has indicated that N-(4-amino-2-fluorophenyl)acetamide exhibits potential antimicrobial properties. Its structure allows it to interact with various biological targets, which may inhibit the growth of pathogens. Studies on similar compounds have shown efficacy against bacteria and fungi, suggesting that this compound could be further explored for similar applications .

Anticancer Properties

The compound is being investigated for its potential as an anticancer agent. Preliminary studies suggest that derivatives of this compound may inhibit specific kinases involved in cancer progression, making it a candidate for further development in oncology . The mechanism likely involves interference with cellular signaling pathways critical for tumor growth.

Pharmaceutical Applications

Drug Development

N-(4-amino-2-fluorophenyl)acetamide is being researched as a potential pharmaceutical agent due to its favorable pharmacological properties. Its ability to form hydrogen bonds and interact with biological molecules positions it as a candidate for drug formulation aimed at treating various conditions, including infections and cancer .

Reperfusion Injury Protection

This compound may also play a role in protecting tissues from reperfusion injury—a condition that occurs when blood supply returns to tissue after a period of ischemia. Certain derivatives have shown promise in preventing cellular damage during reperfusion, which is critical in clinical settings such as heart surgery and transplantation .

Industrial Applications

Material Science

In addition to its biological applications, N-(4-amino-2-fluorophenyl)acetamide can be utilized in the development of new materials. Its unique chemical structure allows for modifications that can lead to polymers or coatings with specific properties tailored for industrial use.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of N-(4-amino-2-fluorophenyl)acetamide hydrochloride hydrate involves its interaction with specific molecular targets. The amino group and fluorine atom play crucial roles in its binding affinity and reactivity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

2-Chloro-N-(4-fluorophenyl)acetamide

- Substituents : Chlorine at the acetamide’s α-position and fluorine at the phenyl ring’s para position.

- Key Features: Exhibits intramolecular C–H···O hydrogen bonding, stabilizing its crystal structure. This compound serves as an intermediate for synthesizing quinoline and piperazinedione derivatives .

- Comparison: The chlorine substituent increases electrophilicity compared to the amino group in the target compound, favoring nucleophilic aromatic substitution. The absence of a hydrated salt reduces its solubility relative to the hydrochloride hydrate form.

N-(4-Sulfamoylbenzyl)biphenyl-4-carboxamide (Compound 3)

- Substituents : Sulfonamide and biphenyl groups.

- Key Features : Demonstrates antifungal activity against Candida spp. (MIC₉₀ = 32 µg/mL), attributed to sulfonamide’s electron-withdrawing effects enhancing target binding .

N-(4-(Hydrazinecarbonyl)phenyl)acetamide (Compound 3 in )

- Substituents : Hydrazinecarbonyl moiety.

- Key Features : Synthesized via ultrasound-assisted green chemistry (92% yield), forming hydrazones for coordination chemistry applications .

- Comparison: The hydrazine group enables chelation with metals, a property absent in the target compound. The amino group in the target may instead facilitate Schiff base formation.

Pharmacological and Physicochemical Properties

Solubility and Stability

- The hydrochloride hydrate form of the target compound improves aqueous solubility, a feature shared with analogs like N-(2-morpholinoethyl)-3,4,5-trimethoxyphenoxyacetamide hydrochloride hemihydrate (). Salt formation is a common strategy to enhance bioavailability in drug candidates .

- In contrast, non-hydrated analogs like 2-chloro-N-(4-fluorophenyl)acetamide rely on intermolecular hydrogen bonds for crystal packing, which may limit solubility .

Biological Activity

N-(4-amino-2-fluorophenyl)acetamide hydrochloride hydrate is a chemical compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C8H9FN2O·ClH·H2O

- Molecular Weight : 196.63 g/mol

- Functional Groups : The compound features an amino group (-NH2) and a fluorine atom attached to a phenyl ring, which are critical for its biological interactions.

The presence of the amino group allows for hydrogen bonding with biological molecules, while the fluorine atom enhances lipophilicity, facilitating membrane permeability and bioavailability.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit various enzymes, including those involved in metabolic pathways related to cancer and microbial infections.

- Receptor Modulation : It can interact with receptors to modulate cellular responses, potentially leading to therapeutic effects in conditions like cancer and infections.

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. Studies have shown that derivatives of this compound exhibit significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance:

- Efficacy Against Bacteria : The compound demonstrated potent inhibition against Staphylococcus aureus and Klebsiella pneumoniae, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Anticancer Activity

Research has indicated that this compound possesses anticancer properties. Its derivatives have been evaluated for their antiproliferative effects on several cancer cell lines:

- Cell Line Studies : In vitro studies revealed that certain derivatives exhibited IC50 values in the low micromolar range against HepG2 liver cancer cells, indicating strong antiproliferative activity .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| FNA | HepG2 | 1.30 |

| SAHA | HepG2 | 17.25 |

This table illustrates the comparative potency of N-(4-amino-2-fluorophenyl)acetamide derivatives against HepG2 cells compared to a well-known HDAC inhibitor, SAHA.

Mechanism of Anticancer Activity

The anticancer effects are believed to arise from the compound's ability to induce apoptosis and disrupt the cell cycle:

- Apoptosis Induction : Flow cytometry analysis showed that treatment with N-(4-amino-2-fluorophenyl)acetamide led to increased apoptosis rates in HepG2 cells.

- Cell Cycle Arrest : The compound was found to cause G2/M phase arrest in cancer cells, contributing to its antiproliferative effects .

Case Studies

- Anticancer Research : A study highlighted the synthesis of new derivatives based on N-(4-amino-2-fluorophenyl)acetamide, which were tested for their anticancer activity against multiple tumor cell lines. The results indicated that modifications at specific positions on the phenyl ring could enhance potency significantly .

- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of this compound against resistant bacterial strains. The findings suggested that certain derivatives could serve as promising candidates for developing new antibacterial agents due to their effectiveness against resistant strains .

Q & A

Q. Optimization Tips :

- Control temperature during acetylation to avoid side reactions (e.g., over-chlorination) .

- Use anhydrous solvents to prevent hydrolysis of the intermediate .

Basic: How should researchers characterize the crystal structure and purity of this compound?

Methodological Answer:

Essential Techniques :

Single-Crystal X-ray Diffraction (XRD) : Resolve the crystal lattice, hydrogen bonding (e.g., N–H⋯O interactions), and hydrate configuration. Use SHELX software for refinement .

NMR Spectroscopy : Confirm molecular structure via ¹H/¹³C NMR (e.g., δ ~2.1 ppm for acetamide CH₃, δ ~6.8–7.5 ppm for aromatic protons) .

Elemental Analysis : Verify C, H, N, Cl, and F content (±0.4% theoretical).

Q. Troubleshooting :

Basic: How does the hydrochloride hydrate form affect solubility and stability?

Q. Methodological Answer :

- Solubility : The hydrochloride salt increases water solubility (>50 mg/mL at 25°C) due to ionic dissociation. Hydrate formation may reduce solubility in non-polar solvents .

- Stability :

- Store at 2–8°C in airtight containers to prevent hydrate dehydration.

- Monitor via TGA/DSC: Hydrate water loss typically occurs at 80–120°C .

Q. Stability Data (Analogous Compound from ) :

| Condition | Degradation (%) | Time |

|---|---|---|

| 25°C, 60% RH | <5% | 6 months |

| 40°C, 75% RH | 12% | 6 months |

Advanced: How can researchers investigate the compound’s mechanism of action in biological systems?

Q. Methodological Answer :

In Vitro Assays :

- Enzyme Inhibition : Use fluorescence polarization (FP) or surface plasmon resonance (SPR) to measure binding affinity (e.g., IC₅₀ values for kinase targets) .

- Cellular Uptake : Radiolabel the compound (³H/¹⁴C) and quantify accumulation in cell lines via scintillation counting.

Structural Modifications :

- Synthesize analogs (e.g., replace fluorine with Cl or CH₃) to study structure-activity relationships (SAR) .

Q. Example IC₅₀ Data (Hypothetical) :

| Target | IC₅₀ (µM) | Assay Type |

|---|---|---|

| Kinase A | 0.12 ± 0.03 | FP |

| Kinase B | 2.5 ± 0.6 | SPR |

Advanced: What computational strategies are effective for modeling interactions with biological targets?

Q. Methodological Answer :

Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses in protein active sites (e.g., fluorophenyl moiety in hydrophobic pockets) .

Molecular Dynamics (MD) : Simulate ligand-protein stability (GROMACS, 50 ns runs) to assess hydrogen bonding and conformational changes.

Q. Key Parameters for Docking () :

| Software | Grid Box Size | Scoring Function |

|---|---|---|

| AutoDock Vina | 25 × 25 × 25 Å | Affinity (kcal/mol) |

Validation : Compare computed binding energies with experimental IC₅₀ values to refine models.

Advanced: How to resolve contradictions in reported biological activity data?

Q. Methodological Answer :

Control Variables :

- Standardize assay conditions (e.g., pH, serum concentration) to minimize variability .

- Validate purity (>98% via HPLC) to exclude impurity-driven effects.

Data Reconciliation :

- Perform meta-analysis using tools like RevMan to assess heterogeneity across studies.

- Replicate experiments under identical conditions (e.g., cell line passage number, incubation time).

Q. Case Study :

- Discrepant IC₅₀ values for Kinase A (0.12 µM vs. 0.45 µM) were traced to differences in ATP concentration (1 mM vs. 5 mM) in assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.